2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone
CAS No.:
Cat. No.: VC0638448
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
![2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone -](/images/no_structure.jpg)
Specification
Molecular Formula | C19H22N2O3S |
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Molecular Weight | 358.5 g/mol |
IUPAC Name | 1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenylethanone |
Standard InChI | InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)19(22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Standard InChI Key | QRQGPEHZSQJNQJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Introduction
Structural Composition and Chemical Properties
Chemical Structure
2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone features a piperazine ring as its central scaffold. The piperazine moiety is functionalized at the N-1 position with a phenylacetyl group and at the N-4 position with a tosyl (p-toluenesulfonyl) group. This arrangement creates a molecule with distinctive structural features:
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Central piperazine heterocycle (six-membered ring containing two nitrogen atoms)
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Phenylacetyl group (phenyl-CH₂-CO-) attached to one nitrogen
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Tosyl group (p-CH₃-C₆H₄-SO₂-) attached to the other nitrogen
Physical Properties
Based on its chemical structure, 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone likely exhibits the following physical properties:
Property | Estimated Value/Characteristic |
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Physical State | White to off-white crystalline solid |
Solubility | Soluble in organic solvents (dichloromethane, chloroform); limited water solubility |
Molecular Weight | 372.47 g/mol |
Functional Groups | Amide, sulfonamide, aromatic rings |
LogP | Moderate lipophilicity due to aromatic rings |
Spectroscopic Characteristics
The compound would likely display characteristic spectral patterns that could be used for identification:
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¹H NMR would show signals for aromatic protons of both phenyl rings, methyl protons of the tosyl group, and methylene protons of the phenylacetyl group
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¹³C NMR would display signals for carbonyl carbon, aromatic carbons, and aliphatic carbons
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IR spectroscopy would reveal characteristic bands for C=O stretching (amide), S=O stretching (sulfonamide), and aromatic C-H stretching
Synthetic Approaches
Route via Tosylated Piperazine
The synthesis could proceed through 1-(toluene-4-sulfonyl)-piperazine hydrochloride as an intermediate :
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Reaction of piperazine with p-toluenesulfonyl chloride to form 1-(toluene-4-sulfonyl)-piperazine
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Acylation of the free nitrogen with phenylacetyl chloride to yield the target compound
Alternative Route via N-Boc Protection
Based on synthetic strategies for related compounds :
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N-Boc protection of piperazine
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Tosylation of the free nitrogen
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Deprotection of the Boc group
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Acylation with phenylacetyl chloride
Reaction Mechanisms
The key reaction steps would involve:
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Nucleophilic substitution at the sulfonyl chloride by the piperazine nitrogen
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Nucleophilic acyl substitution at the acyl chloride by the second piperazine nitrogen
Similar reaction mechanisms are observed in the synthesis of 2-phenyl-5-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)-1,3-oxazole-4-carbonitrile described in the literature .
Structure-Activity Relationships
Structural Components and Their Functions
The compound contains several functional groups that could contribute to its biological activity:
Structural Component | Potential Functional Role |
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Piperazine ring | Common in CNS-active drugs; provides conformational rigidity and two nitrogen atoms for functionalization |
Tosyl group | Increases lipophilicity; may enhance membrane permeability; sulfonamide moiety can participate in hydrogen bonding |
Phenylacetyl group | Contributes to lipophilicity; phenyl ring can engage in π-π stacking interactions with protein targets |
Relationship to Olanzapine Derivatives
Olanzapine derivatives containing tosyl groups have shown potential as PDE4B inhibitors . In these compounds, the N-tosylindole moiety contributes significantly to biological activity, suggesting that the tosyl group in 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone might confer specific binding properties.
For example, the compound 4-[5-Chloro-1-(toluene-4-sulfonyl)-1H-indol-2-ylmethyl]-2-methyl-10-(4-methyl-piperazin-1-yl)-4H-3-thia-4,9-diaza-benzo[f]azulene (3h) shows how tosyl groups can be incorporated into complex heterocyclic systems with biological activity .
Comparison to Oxazole Derivatives
Literature describes 5-phenyl-1,3-thiazole-4-sulfonamide derivatives with relevance to our target compound . These compounds feature similar sulfonamide linkages to piperazine rings, suggesting potential overlap in biological activity profiles.
Analytical Characterization
Chromatographic Methods
For identification and purity assessment, the following chromatographic parameters might be employed, based on methods used for related compounds :
Analytical Method | Potential Parameters |
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HPLC | Column: C18 reversed phase; Mobile phase: gradient of acetonitrile and water; Detection: UV at 220-250 nm |
TLC | Stationary phase: silica gel; Mobile phase: methanol/dichloromethane; Rf value: approximately 0.5-0.6 |
Mass Spectrometry
Mass spectrometry would likely show:
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Molecular ion peak at m/z 372 [M+H]⁺
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Fragmentation patterns including loss of the phenylacetyl group and cleavage of the sulfonamide bond
Chemical Reactivity
Hydrolytic Stability
The compound contains two potentially hydrolyzable groups:
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The amide bond of the phenylacetyl group - moderately stable under neutral conditions but susceptible to hydrolysis under strongly acidic or basic conditions
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The sulfonamide bond - generally stable under physiological conditions
Functional Group | Potential Reaction |
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Amide carbonyl | Reduction to amine; hydrolysis to acid and amine |
Sulfonamide | Hydrolysis under harsh conditions; nucleophilic substitution under specific conditions |
Aromatic rings | Electrophilic aromatic substitution reactions |
Computational Analysis
Predicted Properties
Computational analysis would likely reveal:
Property | Predicted Characteristics |
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ADME Properties | Moderate lipophilicity; potential for P-glycoprotein interaction; moderate plasma protein binding |
Toxicity | Potential for sulfonamide-associated allergic reactions |
Molecular Electrostatic Potential | Negative potential around carbonyl and sulfonyl oxygens; positive potential near nitrogen atoms |
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